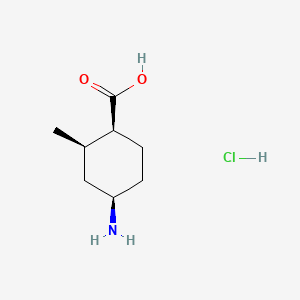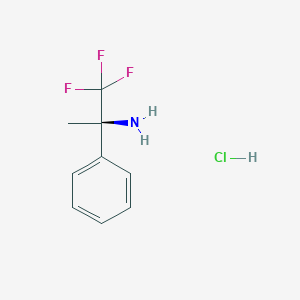
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with bromine atoms at positions 3 and 5, a methoxy group at position 6, and a propanoate ester group at position 2. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate typically involves the bromination of a pyridine derivative followed by esterification. One common method involves the bromination of 2-methoxypyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting dibromo compound is then subjected to esterification with methyl propanoate under acidic or basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyridine derivative.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Products include various substituted pyridine derivatives depending on the nucleophile used.
Reduction: Products include less brominated or debrominated pyridine derivatives.
Oxidation: Products include hydroxylated or carbonylated pyridine derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a building block in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with receptors to alter signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(5-bromo-3-methoxypyridin-2-yl)acrylate: Similar structure but with an acrylate group instead of a propanoate group.
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: Similar structure but without the bromine atoms and methoxy group.
Uniqueness
Methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate is unique due to the presence of both bromine atoms and a methoxy group on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This combination of substituents makes it a versatile intermediate in synthetic chemistry and a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C10H11Br2NO3 |
|---|---|
Peso molecular |
353.01 g/mol |
Nombre IUPAC |
methyl 3-(3,5-dibromo-6-methoxypyridin-2-yl)propanoate |
InChI |
InChI=1S/C10H11Br2NO3/c1-15-9(14)4-3-8-6(11)5-7(12)10(13-8)16-2/h5H,3-4H2,1-2H3 |
Clave InChI |
DGBRMXNALLUJRJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=N1)CCC(=O)OC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)








![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)
